Cas no 1261769-68-9 (2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl)

2-クロロ-3-クロロメチル-4'-(トリフルオロメチル)ビフェニルは、高純度の有機中間体であり、農薬や医薬品の合成において重要な役割を果たします。この化合物は、ビフェニル骨格にクロロ基とトリフルオロメチル基が導入された特異な構造を持ち、高い反応性と安定性を兼ね備えています。特に、クロロメチル基はさらなる官能基化が可能であり、多様な誘導体合成への応用が期待されます。また、トリフルオロメチル基の導入により、脂溶性や代謝安定性が向上するため、生物活性化合物の設計において有用です。精密な合成プロセスにより、高純度で供給可能であり、研究開発分野での利用に適しています。

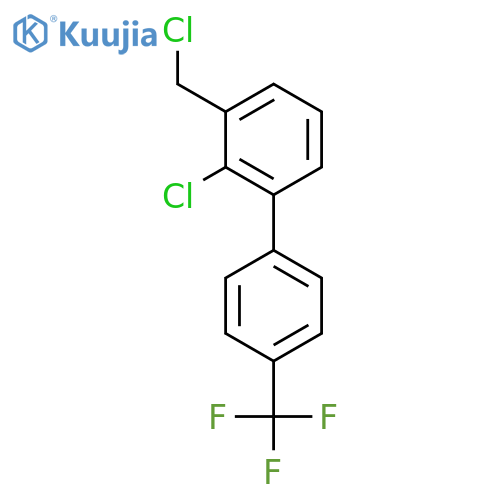

1261769-68-9 structure

商品名:2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl

CAS番号:1261769-68-9

MF:C14H9Cl2F3

メガワット:305.122472524643

CID:4990898

2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl

-

- インチ: 1S/C14H9Cl2F3/c15-8-10-2-1-3-12(13(10)16)9-4-6-11(7-5-9)14(17,18)19/h1-7H,8H2

- InChIKey: WVSNBPBMKBBWOO-UHFFFAOYSA-N

- ほほえんだ: ClC1C(CCl)=CC=CC=1C1C=CC(C(F)(F)F)=CC=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 285

- 疎水性パラメータ計算基準値(XlogP): 5.4

- トポロジー分子極性表面積: 0

2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011011205-500mg |

2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl |

1261769-68-9 | 97% | 500mg |

798.70 USD | 2021-07-04 | |

| Alichem | A011011205-1g |

2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl |

1261769-68-9 | 97% | 1g |

1,534.70 USD | 2021-07-04 | |

| Alichem | A011011205-250mg |

2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl |

1261769-68-9 | 97% | 250mg |

484.80 USD | 2021-07-04 |

2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

1261769-68-9 (2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl) 関連製品

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬